molecular formula C23H23N5O2 B11591418 N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11591418
M. Wt: 401.5 g/mol
InChI Key: DGXUIQXGISGTGF-UHFFFAOYSA-N
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Description

N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure, featuring multiple rings and functional groups, makes it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core tricyclic structure, followed by the introduction of various functional groups. Key steps may include cyclization reactions, imine formation, and amide coupling. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, catalysts, and reagents would be carefully selected to ensure safety, efficiency, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert imines to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce amines, and substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers are exploring its potential as a bioactive molecule with applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

    Medicine: The compound’s potential medicinal properties are being investigated, including its ability to modulate biological pathways and its efficacy in treating various diseases.

    Industry: In materials science, the compound is being studied for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-6-imino-13-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: shares similarities with other tricyclic compounds, such as certain alkaloids and synthetic analogs.

    Tricyclic antidepressants: These compounds also feature a tricyclic structure and are used in medicinal chemistry for their therapeutic effects.

    Heterocyclic compounds: Similar heterocyclic structures are found in various bioactive molecules, including pharmaceuticals and natural products.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its unique tricyclic framework. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-benzyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O2/c1-14(2)28-20(24)17(22(29)25-12-16-7-5-4-6-8-16)11-18-21(28)26-19-10-9-15(3)13-27(19)23(18)30/h4-11,13-14,24H,12H2,1-3H3,(H,25,29)

InChI Key

DGXUIQXGISGTGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NCC4=CC=CC=C4)C=C1

Origin of Product

United States

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